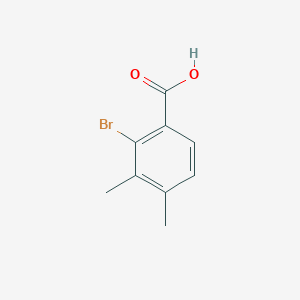

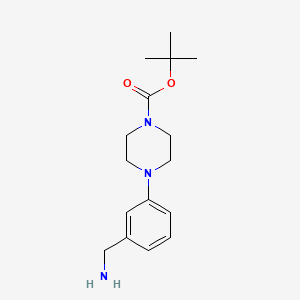

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

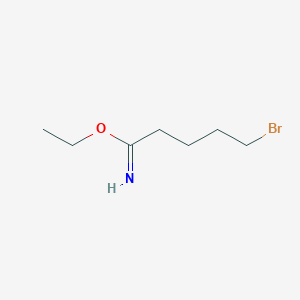

“tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 889948-55-4. It has a molecular weight of 291.39 . The compound is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of similar compounds involves processes such as SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 4-[3-(aminomethyl)phenyl]-1-piperazinecarboxylate . The InChI code is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.36 g/mol . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

科学的研究の応用

C16H25N3O2 C_{16}H_{25}N_{3}O_{2} C16H25N3O2

and CAS number 889948-55-4, has several intriguing applications in scientific research.Development of New Pharmaceuticals

The structure of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds. Its piperazine ring is a common motif in many drugs, acting as a scaffold for targeting a variety of receptors in the central nervous system .

Targeted Protein Degradation

This compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutics that target specific proteins for degradation, offering a new approach to drug development .

Chemical Synthesis and Homologation

In organic synthesis, tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate can be used for homologation reactions, where it acts as a building block to extend carbon chains in complex organic molecules .

Boron-Carrier for Neutron Capture Therapy

Boron-containing compounds like this one are explored as carriers for boron neutron capture therapy (BNCT), a binary cancer treatment strategy. The compound’s boron moiety can potentially be used to deliver therapeutic isotopes to cancer cells .

Catalysis and Reaction Intermediates

The compound’s reactive sites make it suitable for use as an intermediate in catalytic cycles, particularly in reactions involving the transfer of nitrogen groups or the formation of new carbon-nitrogen bonds .

Material Science Research

Due to its structural versatility, tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate can be utilized in material science research, particularly in the synthesis of novel polymers or as a crosslinking agent to enhance material properties .

Bioconjugation Techniques

This compound can be employed in bioconjugation techniques, where it is used to attach biomolecules to various substrates or to each other, which is crucial in the development of biosensors and diagnostic assays .

Analytical Chemistry Applications

In analytical chemistry, it can serve as a derivatization agent for the quantification of biologically active compounds through techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

tert-butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJRJVRBLJRPAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609796 |

Source

|

| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate | |

CAS RN |

889948-55-4 |

Source

|

| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。